

# Application Note: Freon-11 as a Reference Compound in Fluorine-19 NMR

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Compound of Interest		
Compound Name:	Freon-11	
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## Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹ºF NMR) spectroscopy is a pivotal analytical technique in modern chemistry, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the favorable properties of the ¹ºF nucleus: a spin of 1/2, 100% natural abundance, and high sensitivity, which is approximately 83% that of the proton (¹H).[1] A key feature of ¹ºF NMR is its extensive chemical shift range, often spanning over 400 ppm, which provides exquisite sensitivity to the local electronic environment of the fluorine atom.[1][3][4]

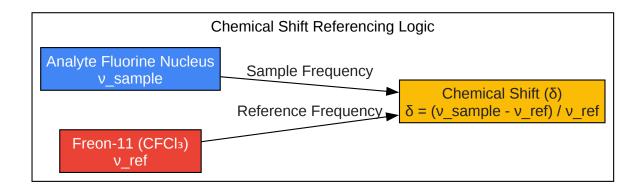
To ensure the accuracy and reproducibility of <sup>19</sup>F NMR data, a reliable reference compound is essential. Historically, trichlorofluoromethane (CFCl<sub>3</sub>), commonly known as **Freon-11**, has been the universally accepted primary reference standard, with its resonance frequency defined as 0 ppm.[5][6][7][8] This application note provides detailed protocols for the use of **Freon-11** as a reference compound, discusses its advantages and disadvantages, and presents relevant data for its application in <sup>19</sup>F NMR spectroscopy.

# Rationale for Using a Reference Compound

In NMR spectroscopy, the resonance frequency of a nucleus is dependent on the strength of the external magnetic field. To report chemical shifts that are independent of the spectrometer's field strength, a standard reference is used. The chemical shift  $(\delta)$  is then calculated as the



difference between the resonance frequency of the sample nucleus ( $\nu$ \_sample) and the reference nucleus ( $\nu$ \_ref), divided by the resonance frequency of the reference, expressed in parts per million (ppm).



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Caption: Logical relationship for chemical shift referencing in NMR.

## Properties of Freon-11 (CFCl<sub>3</sub>)

**Freon-11** is a chlorofluorocarbon (CFC) that exists as a colorless, volatile liquid at room temperature.[8] Its properties make it a suitable, albeit problematic, reference standard for <sup>19</sup>F NMR.

Property	Value
Chemical Formula	CCl₃F
Molar Mass	137.37 g/mol
Boiling Point	23.77 °C (74.79 °F)[8]
<sup>19</sup> F NMR Chemical Shift	0.0 ppm (by definition)[5]
Signal Multiplicity	Singlet

# **Advantages and Disadvantages of Freon-11**



The selection of **Freon-11** as the primary reference was based on several advantageous characteristics. However, its use is now significantly curtailed due to environmental regulations.

Advantages	Disadvantages
Sharp, Single Resonance: Provides a single, sharp peak that does not typically interfere with analyte signals.	High Volatility: The low boiling point makes it difficult to handle and can lead to concentration changes and inaccurate quantification if not properly contained.[9]
Chemical Inertness: Generally unreactive with a wide range of analytes and solvents.	Environmental Hazard: As an ozone-depleting substance, its production and use are restricted under the Montreal Protocol.[8][9]
Established Reference: The vast majority of historical <sup>19</sup> F NMR data is referenced to CFCl <sub>3</sub> , ensuring consistency with legacy data.[5][10]	Limited Aqueous Solubility: Not ideal for direct use in biological or aqueous samples.[9]

## **Experimental Protocols**

Due to its volatility, **Freon-11** is most commonly used as an external reference. However, for certain applications, it can be used as an internal standard with appropriate precautions.

## **Protocol for External Referencing**

External referencing is the most common method for using **Freon-11**, as it avoids direct contact with the sample.

#### Materials:

- Trichlorofluoromethane (CFCl3)
- Glass capillary tube (e.g., 1.5 mm O.D.)
- Heat source (e.g., flame torch)
- Syringe
- Analyte solution in a 5 mm NMR tube



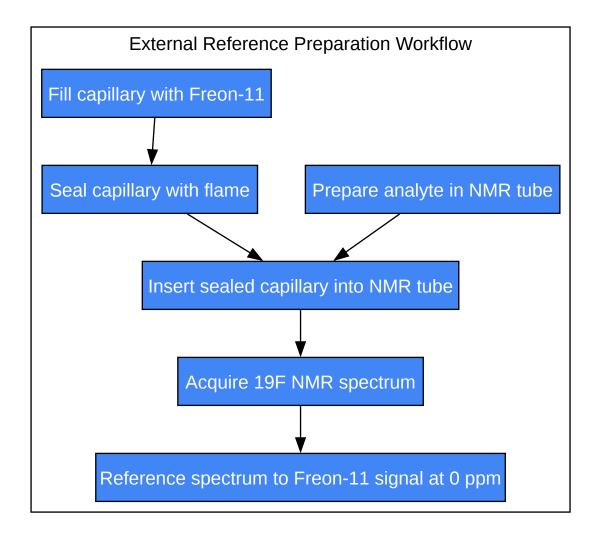




#### Procedure:

- In a well-ventilated fume hood, use a syringe to carefully draw a small amount of liquid **Freon-11**.
- Inject the **Freon-11** into a glass capillary tube, filling it to a height of approximately 1-2 cm.
- Carefully seal the open end of the capillary using a flame. Ensure a complete seal to prevent leakage.
- Allow the sealed capillary to cool completely.
- Gently insert the sealed capillary into the NMR tube containing the analyte solution.
- The sample is now ready for <sup>19</sup>F NMR analysis. The spectrometer is instructed to reference the sharp singlet from the capillary to 0.0 ppm.





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Caption: Workflow for preparing an external **Freon-11** standard.

## **Protocol for Internal Referencing**

Internal referencing can provide higher accuracy but is often avoided due to the volatility and potential for interaction with the analyte.

#### Materials:

- Trichlorofluoromethane (CFCl3)
- Analyte

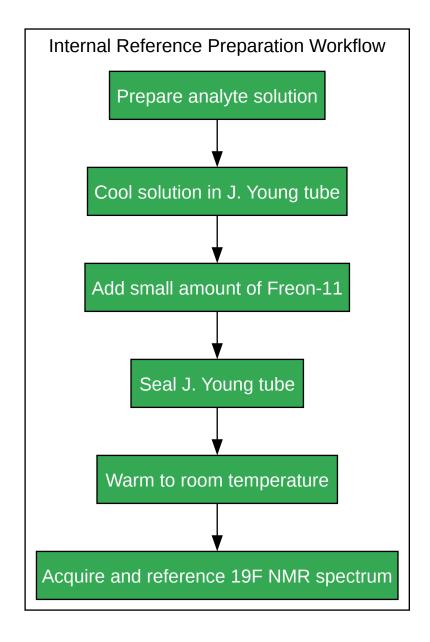


- Deuterated solvent (non-reactive with CFCl<sub>3</sub>)
- Micropipette
- Sealed NMR tube (e.g., J. Young tube)

#### Procedure:

- Prepare a stock solution of the analyte in the chosen deuterated solvent.
- Transfer a known volume of the analyte solution to a J. Young NMR tube.
- Cool the NMR tube in a cold bath (e.g., dry ice/acetone) to minimize the evaporation of Freon-11.
- In a fume hood, add a small, precise amount (typically <0.1% v/v) of **Freon-11** to the cold analyte solution using a chilled micropipette.
- Seal the J. Young tube immediately.
- Allow the sample to slowly warm to room temperature before analysis.
- Acquire the <sup>19</sup>F NMR spectrum and reference the CFCl<sub>3</sub> signal to 0.0 ppm.





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Caption: Workflow for preparing an internal **Freon-11** standard.

# **Data Acquisition and Processing**

When setting up a <sup>19</sup>F NMR experiment, it is crucial to account for the wide chemical shift range of fluorine.

• Spectral Width: Initially, a large spectral width (e.g., 200-300 ppm) should be used to ensure all signals are observed.[3]



- Decoupling: For simplified spectra, proton decoupling (19F{1H}) is commonly employed.[11]
- Referencing: After data acquisition, the spectrum should be manually referenced by setting
  the peak corresponding to Freon-11 to 0.0 ppm. Modern NMR software allows for indirect
  referencing based on the deuterium lock signal, but direct referencing to an internal or
  external standard is more accurate.[3][9]

### **Conclusion and Alternatives**

Trichlorofluoromethane (**Freon-11**) has been the cornerstone of <sup>19</sup>F NMR referencing, and understanding its use is essential for interpreting a vast body of scientific literature. The protocols outlined provide a framework for its application. However, due to significant environmental concerns and handling difficulties, the scientific community is increasingly adopting alternative reference standards.[9] For aqueous solutions, compounds like trifluoroacetic acid (TFA) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) with a known offset from CFCl<sub>3</sub> are often used. For organic solvents, other inert, fluorinated compounds with a single resonance far from the region of interest may be suitable. When reporting <sup>19</sup>F NMR data, it is crucial to explicitly state the reference compound and method used (internal or external) to ensure clarity and reproducibility.[6]

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